molecular formula C8H4F6N2O2 B6331096 2,6-Bis(trifluoromethyl)-4-nitroaniline CAS No. 320-20-7

2,6-Bis(trifluoromethyl)-4-nitroaniline

Cat. No.: B6331096
CAS No.: 320-20-7
M. Wt: 274.12 g/mol
InChI Key: RZMLCRWDGFATCO-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-nitroaniline is an organic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)-4-nitroaniline typically involves the nitration of 2,6-Bis(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions and to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is carried out under hydrogenation conditions at elevated pressure and temperature.

      Products: The nitro group is reduced to an amino group, yielding 2,6-Bis(trifluoromethyl)-4-aminoaniline.

  • Substitution

      Reagents: Halogenating agents such as chlorine or bromine.

      Conditions: The reaction is conducted in the presence of a suitable solvent and catalyst.

      Products: Halogenated derivatives of this compound.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and pigments due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antimicrobial or anticancer activity. The trifluoromethyl groups contribute to the compound’s lipophilicity and stability, enhancing its ability to penetrate cell membranes and interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(trifluoromethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,4-Bis(trifluoromethyl)aniline: Has a different substitution pattern, affecting its electronic properties and reactivity.

    3,5-Bis(trifluoromethyl)aniline: Similar structure but with different positions of trifluoromethyl groups, leading to variations in chemical behavior.

Uniqueness

2,6-Bis(trifluoromethyl)-4-nitroaniline is unique due to the presence of both electron-withdrawing trifluoromethyl groups and an electron-withdrawing nitro group. This combination significantly influences its reactivity, stability, and potential applications. The compound’s unique electronic properties make it valuable in various fields, including materials science, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

4-nitro-2,6-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)4-1-3(16(17)18)2-5(6(4)15)8(12,13)14/h1-2H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLCRWDGFATCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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